6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a piperazine ring linked to a 2,4-difluorophenylsulfonyl group. The sulfonyl-piperazine moiety enhances solubility and modulates pharmacokinetic properties, while the difluorophenyl group contributes to electronic and steric effects critical for target interaction .
Properties
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O2S/c16-11-1-2-13(12(17)9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOYQZDEMBOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities. The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific target and the context of the biochemical pathway.
Pharmacokinetics
The presence of the triazole nucleus in various drug classes suggests that these compounds generally have favorable pharmacokinetic properties. The specific impact on bioavailability would depend on various factors including the compound’s chemical structure and the physiological context.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on the specific target and the biochemical context.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this molecule belongs, are capable of binding with a variety of enzymes and receptors.
Cellular Effects
Preliminary studies suggest that it may have antitumor activities against certain cell lines
Molecular Mechanism
It is suggested that it may act as a potential inhibitor of certain kinases
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
- 3-Cyclopropyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1040641-10-8): Key Difference: Replaces the 2,4-difluorophenylsulfonyl group with a 4-fluorophenylsulfonyl substituent. Cyclopropyl at position 3 enhances metabolic stability compared to unsubstituted analogs .
AZD3514 :
- Structure : 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Key Difference : Incorporates a trifluoromethyl group at position 3 and an extended piperazine-ethoxy-phenyl chain.
- Biological Activity : Androgen receptor (AR) inhibitor with high affinity (IC₅₀ = 14 nM), demonstrating efficacy in prostate cancer models .
Triazolo[4,3-a]pyridine Analogs
- 3-(Cyclopropylmethyl)-8-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 12): Key Difference: Triazolo[4,3-a]pyridine core (vs. pyridazine) with a trifluoromethyl group. Retains high affinity for serotonin receptors (5-HT₁A) .
Pharmacological Profiles
GABAA Receptor Modulators
- TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine): Activity: α2/α3-subtype selective agonist (EC₅₀ = 0.21 μM for α2; 0.16 μM for α3). Clinical Relevance: Non-sedating anxiolytic in rodents and primates due to minimal α1-subtype activity .
L-838,417 (7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine) :
Kinase Inhibitors and Anticancer Agents
- Vébreltinib (6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine): Target: c-Met kinase inhibitor with nanomolar potency (IC₅₀ < 10 nM). Structural Note: Difluoro-indazolylmethyl group enhances kinase selectivity over off-target receptors .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Key Research Findings
- Synthetic Strategies : The target compound shares synthetic pathways with analogs, including hydrazine-mediated cyclization and sulfonylation of piperazine intermediates .
- SAR Insights : Fluorine substitution at the phenyl ring enhances binding to hydrophobic pockets in receptors (e.g., GABAA, AR), while bulky groups (e.g., trifluoromethyl) improve metabolic resistance .
- Contradictions : While TPA023 and L-838,417 are GABAA agonists, AZD3514’s AR antagonism highlights the scaffold’s versatility across target classes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
